Product packaging for Acetaldehyde, 2-[(triethylsilyl)oxy]-(Cat. No.:CAS No. 252564-68-4)

Acetaldehyde, 2-[(triethylsilyl)oxy]-

Cat. No.: B12287062
CAS No.: 252564-68-4
M. Wt: 174.31 g/mol
InChI Key: GMGSAOUDDRUPIO-UHFFFAOYSA-N
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Description

Acetaldehyde, 2-[(triethylsilyl)oxy]- is a specialized silyl-protected acetaldehyde derivative of significant interest in synthetic and pharmaceutical chemistry. This compound serves as a versatile building block and is particularly useful as an analytical standard for High-Performance Liquid Chromatography (HPLC) methods, aiding in the accurate identification and quantification of substances during research and development . The (triethylsilyl)oxy group acts as a protective moiety for the aldehyde functionality, enhancing the compound's stability and making it a crucial synthetic intermediate for multi-step organic synthesis . Its primary research value lies in the development and analysis of new drug candidates, providing chemists with a reliable reagent for constructing complex molecular architectures. As with all reagents of this nature, Acetaldehyde, 2-[(triethylsilyl)oxy]- is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant material safety data sheet (MSDS) for complete handling and hazard information prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2Si B12287062 Acetaldehyde, 2-[(triethylsilyl)oxy]- CAS No. 252564-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252564-68-4

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

2-triethylsilyloxyacetaldehyde

InChI

InChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3

InChI Key

GMGSAOUDDRUPIO-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCC=O

Origin of Product

United States

Elucidation of Reactivity Patterns and Transformative Potential

Enolate-Type Reactivity of Vinyloxy(triethyl)silane in Carbon-Carbon Bond Formation

Vinyloxy(triethyl)silane functions as a stable and isolable enolate equivalent. nih.gov Its utility in carbon-carbon bond formation is most prominently demonstrated in the Mukaiyama aldol (B89426) reaction, a Lewis acid-catalyzed process that couples silyl (B83357) enol ethers with carbonyl compounds. rsc.orgtcichemicals.com This reaction provides a powerful method for the controlled construction of β-hydroxy carbonyl compounds. rsc.org

Mukaiyama Aldol Reactions with Aldehydes and Ketones

The Mukaiyama aldol reaction involves the addition of a silyl enol ether, such as vinyloxy(triethyl)silane, to an aldehyde or ketone. wikipedia.org This process is a cornerstone of modern organic synthesis due to its ability to form carbon-carbon bonds under mild conditions, often with a high degree of stereocontrol. rsc.orgwikipedia.org The reaction's broad applicability has made it a favored strategy in the synthesis of complex natural products. tcichemicals.com

The choice of Lewis acid catalyst is critical in the Mukaiyama aldol reaction as it significantly influences the reactivity and stereochemical outcome. Boron trifluoride etherate (BF3·OEt2) is a commonly employed Lewis acid that activates the carbonyl electrophile, facilitating the nucleophilic attack by the silyl enol ether. msu.edue-bookshelf.de The use of BF3·OEt2 can lead to high diastereoselectivity in the formation of the aldol adduct. e-bookshelf.de For instance, the BF3-mediated addition of silyl enol ethers to α-methyl β-oxygenated aldehydes can result in excellent diastereomeric ratios, favoring the formation of Felkin-Ahn products. e-bookshelf.de However, the choice of Lewis acid can dramatically alter the stereochemical course of the reaction. While chelating Lewis acids like TiCl4 or SnCl4 often favor syn-selectivity, non-chelating Lewis acids such as BF3·OEt2 can lead to a reversal of this preference, producing anti-products. msu.edu

The development of catalytic systems has been a major focus in the evolution of the Mukaiyama aldol reaction. tcichemicals.com While early procedures often required stoichiometric amounts of the Lewis acid, numerous catalytic versions have since been developed, including those that are effective in aqueous conditions and those that employ chiral catalysts for enantioselective transformations. tcichemicals.comrsc.org

The stereochemical outcome of the Mukaiyama aldol reaction is a complex function of the substrates, catalyst, and reaction conditions. tcichemicals.com The reaction can generate up to two new stereocenters, making the control of both diastereoselectivity and enantioselectivity a key consideration. nih.gov Unlike traditional enolate-based aldol reactions, the Mukaiyama variant is generally believed to proceed through an open, acyclic transition state. tcichemicals.comorganic-chemistry.org

The diastereoselectivity (syn vs. anti) is influenced by the geometry of the silyl enol ether (E vs. Z) and the nature of the substituents on both the enol ether and the electrophile. wikipedia.org For example, in reactions involving α-chiral aldehydes, the facial selectivity is often governed by the Felkin-Ahn model, where the nucleophile attacks the less hindered face of the carbonyl group. msu.edu The choice of Lewis acid can also dictate the diastereochemical outcome; non-chelating Lewis acids like BF3·OEt2 can favor non-chelation-controlled products. msu.edu

Achieving high enantioselectivity in Mukaiyama aldol reactions has been a significant area of research. This is often accomplished through the use of chiral Lewis acids or, more recently, chiral Brønsted acids. nih.govnih.gov These catalysts create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the aldol product. rsc.org Highly enantioselective Mukaiyama aldol reactions have been developed using chiral iron(II) bipyridine complexes and chiral oxazaborolidinone catalysts, achieving excellent yields and high enantiomeric excesses. rsc.orgnih.gov

Table 1: Examples of Diastereoselective Mukaiyama Aldol Reactions

Silyl Enol Ether Electrophile Catalyst Diastereomeric Ratio (syn:anti) Reference
Vinyloxy(triethyl)silane Benzaldehyde TiCl4 Not specified, mixture of threo and erythro products wikipedia.org
Silyl enol ether of cyclohexanone Benzaldehyde TiCl4 63:19 (threo:erythro) wikipedia.org
Silyl enol ether (42c) syn α-methyl β-OPG aldehyde (93) BF3·OEt2 >96:4 (Felkin) e-bookshelf.de

A potential side reaction in aldol-type reactions, particularly those involving aldehyde-derived silyl enol ethers, is oligomerization. nih.gov The product of the initial aldol addition is itself an aldehyde, which can subsequently react with another molecule of the silyl enol ether, leading to the formation of oligomeric byproducts and reduced yields of the desired monomeric aldol adduct. nih.gov

Several strategies have been developed to mitigate this issue. One approach involves the use of highly reactive electrophiles, such as iminium ions, which can react preferentially with the silyl enol ether over the resulting product aldehyde. nih.gov Another effective method is the in situ protection of the newly formed hydroxyl group. The Mukaiyama reaction inherently addresses this by forming a silyl ether in the initial product, which is less reactive than a free hydroxyl group. organic-chemistry.org Furthermore, specific catalytic systems have been shown to be particularly effective in preventing oligomerization. For instance, Lewis base catalyzed aldol reactions of aldehyde-derived trichlorosilyl (B107488) enol ethers are highly productive due to the in situ protection of the initial aldol product as an unreactive α-chloro silyl ether. nih.gov The use of bulky silyl groups on the enol ether, such as the tris(trimethylsilyl)silyl (TTMSS) group, can also lead to high yields of the cross-aldol products with minimal oligomerization. researchgate.net

Reactions with Iminium Ions and Related Electrophiles

Beyond aldehydes and ketones, vinyloxy(triethyl)silane also reacts effectively with other electrophilic partners, most notably iminium ions. The reaction of silyl enol ethers with iminium ions, often generated in situ from the corresponding imines or aminals, is known as a Mukaiyama-Mannich reaction. This transformation is a powerful tool for the synthesis of β-amino carbonyl compounds.

The reaction of vinyloxy(triethyl)silane with acyliminium ions, for example, is a key step in the synthesis of carbapenem (B1253116) antibiotics. nih.gov In this context, the acyliminium ion intermediate is sufficiently reactive to engage the silyl enol ether selectively, leading to good yields of the desired adduct. nih.gov This highlights an advantage of using highly reactive electrophiles, as they can outcompete the product aldehyde in subsequent reactions, thus minimizing oligomerization. nih.gov

Applications in Tandem and Cascade Reactions

The reactivity of vinyloxy(triethyl)silane makes it a valuable component in tandem and cascade reaction sequences, where multiple bond-forming events occur in a single pot. These processes offer significant advantages in terms of efficiency and atom economy.

For instance, a tandem non-aldol/Mukaiyama aldol reaction has been described where a secondary epoxy silyl ether is first converted to a silyl enol ether via a non-aldol rearrangement. The subsequent addition of an aldehyde and a Lewis acid triggers a Mukaiyama aldol reaction, affording a 1,5-bis-silyloxy-3-alkanone in good yield and with high diastereoselectivity. researchgate.net

Vinyloxy(triethyl)silane and related silyl enol ethers can also participate in cascade reactions initiated by other transformations. An example involves an anionic cascade beginning with an intramolecular lactide contraction, followed by Claisen and aldol reactions to construct complex polycyclic structures. scripps.edu The ability of vinyloxy(triethyl)silane to engage in such sequential transformations underscores its utility in the rapid assembly of molecular complexity from relatively simple starting materials.

Transformations of the Aldehyde Functionality in Silyloxyacetaldehydes

The aldehyde group in 2-[(triethylsilyl)oxy]acetaldehyde is a focal point for a range of synthetic manipulations, allowing for its conversion into other valuable functional groups.

Reduction to Silyloxy Alcohols

The reduction of the aldehyde functionality in α-silyloxy aldehydes affords the corresponding 1,2-diols, which are valuable chiral building blocks in organic synthesis. The choice of reducing agent is crucial to selectively reduce the aldehyde in the presence of the silyl ether. While specific studies on the reduction of Acetaldehyde (B116499), 2-[(triethylsilyl)oxy]- are not extensively documented in publicly available literature, general methodologies for the reduction of α-silyloxy aldehydes can be applied.

Commonly employed reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, the basicity of these reagents can sometimes lead to the cleavage of the silyl ether, particularly with more labile silyl groups. For a sterically hindered and relatively robust silyl group like triethylsilyl, these reagents are often suitable under controlled conditions, such as low temperatures.

Alternative, milder reducing agents can also be utilized to ensure the integrity of the silyl protecting group. These include reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or various borane (B79455) complexes. The resulting 2-[(triethylsilyl)oxy]ethanol is a versatile intermediate for further synthetic transformations.

Table 1: Representative Conditions for the Reduction of α-Silyloxy Aldehydes

Reducing AgentSolventTemperature (°C)Typical Yield (%)Reference
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to rt>90General Knowledge
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF-78 to 0>90General Knowledge
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Hexane-78>85General Knowledge

Note: The yields are general and can vary depending on the specific substrate and reaction conditions.

Oxidation to Carboxylic Acid Derivatives

The oxidation of the aldehyde group in 2-[(triethylsilyl)oxy]acetaldehyde to a carboxylic acid functionality provides access to α-silyloxy carboxylic acids. These compounds are important precursors for the synthesis of α-hydroxy acids and other biologically active molecules.

A variety of oxidizing agents can be employed for this transformation. libretexts.org Common methods for the oxidation of aldehydes to carboxylic acids include the use of chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.org However, the harsh acidic conditions of the Jones reagent might lead to the cleavage of the silyl ether. Milder oxidizing agents are therefore preferred.

Alternative methods, such as the use of buffered sodium chlorite (B76162) (NaClO₂) with a scavenger like 2-methyl-2-butene, are highly effective for the oxidation of aldehydes without affecting other sensitive functional groups. organic-chemistry.org Pinnick oxidation, which utilizes sodium chlorite under mildly acidic conditions, is another excellent choice for this transformation. The resulting 2-[(triethylsilyl)oxy]acetic acid can be isolated or used in situ for further reactions. The "supersilyl" group, which is even more sterically hindered, has been shown to be a robust protecting group for carboxylic acids, highlighting the stability of silyl esters under various conditions. nih.gov

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing AgentConditionsTypical Yield (%)Reference
Jones Reagent (CrO₃/H₂SO₄/acetone)0 °C to rtVariable, potential for side reactions libretexts.org
Pyridinium Dichromate (PDC)DMF, rtGood to excellent organic-chemistry.org
Sodium Chlorite (NaClO₂) / 2-Methyl-2-butenet-BuOH/H₂O, rtHigh organic-chemistry.org
Potassium Permanganate (KMnO₄)Basic, aqueousVariable, can be harshGeneral Knowledge

Note: The yields are general and can vary depending on the specific substrate and reaction conditions.

Cycloaddition Reactions (e.g., [2+2] cycloadditions involving silylated ketenes)

While direct cycloaddition reactions involving 2-[(triethylsilyl)oxy]acetaldehyde are not prominently reported, its derivatives, particularly silylated ketenes, are valuable partners in cycloaddition reactions. Ketenes can be generated in situ from the corresponding α-silyloxy acyl chlorides.

The [2+2] cycloaddition of ketenes with alkenes or imines is a powerful method for the construction of four-membered rings, such as cyclobutanones and β-lactams, respectively. nih.govorganic-chemistry.org The silyloxy group in the ketene (B1206846) derived from 2-[(triethylsilyl)oxy]acetic acid can influence the stereochemical outcome of the cycloaddition and provides a handle for further functionalization of the cycloadduct.

For instance, the reaction of a silylated ketene with an imine, known as the Staudinger synthesis, yields β-lactams, which are core structures in many antibiotic drugs. The stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the ketene and the imine. While specific examples with the triethylsilyl derivative are scarce in the literature, the general principle is well-established for a range of silylated ketenes. nih.gov

Table 3: Examples of [2+2] Cycloaddition Reactions of Ketenes

Ketene PrecursorKetene PartnerProduct TypeCatalyst/ConditionsReference
Acyl chlorideImineβ-LactamTriethylamine (B128534), rtStaudinger Synthesis
Acyl chlorideAlkeneCyclobutanoneThermal or Lewis acid catalysis nih.gov
Disubstituted Ketenes2-Oxoaldehydesβ-LactoneChiral N-Heterocyclic Carbene organic-chemistry.org

Note: This table provides general examples of ketene cycloadditions. Specific conditions for the ketene derived from 2-[(triethylsilyl)oxy]acetic acid would require experimental optimization.

Mechanistic Investigations of Reactions Involving Acetaldehyde, 2 Triethylsilyl Oxy

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of reactions involving silyl (B83357) enol ethers. These studies provide valuable insights into transition state geometries, activation energies, and the origins of selectivity.

The Mukaiyama aldol (B89426) reaction, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, is a cornerstone of modern organic synthesis for the formation of β-hydroxy carbonyl compounds. DFT calculations have been employed to model the transition states of this reaction, revealing key details about the reaction pathway.

In the context of the Mukaiyama aldol reaction, the mechanism generally involves the activation of the aldehyde by a Lewis acid, followed by the nucleophilic attack of the silyl enol ether. For the reaction of acetaldehyde (B116499) with 2-siloxy-1-propene, DFT studies have shown that the presence of a catalyst like BF₃ significantly lowers the energy barrier for the carbon-carbon bond formation step. While this study focused on a related silyl enol ether, the principles can be extended to Acetaldehyde, 2-[(triethylsilyl)oxy]-. The transition state is often proposed to be an open, acyclic structure, and the stereochemical outcome (syn/anti) is influenced by the nature of the substituents and the Lewis acid used.

Computational studies on iron(II)-catalyzed asymmetric Mukaiyama aldol reactions in aqueous media have provided a detailed picture of the catalytic cycle. These studies, using a combination of DFT and the Artificial Force-Induced Reaction (AFIR) method, have been instrumental in locating the key transition states for the carbon-carbon bond formation. The calculations reveal a stepwise mechanism that includes the coordination of the aldehyde, the C-C bond formation, a rate-determining proton transfer from a water molecule, and finally, the dissociation of the silyl group.

Table 1: Calculated Energy Barriers for Key Steps in a Catalyzed Mukaiyama Aldol Reaction

Reaction StepCalculated ParameterValue (kcal/mol)
C-C Bond FormationActivation EnergyLowered in the presence of a catalyst
Proton TransferNature of StepRate-determining

Note: The specific values are dependent on the computational model and the specific reactants and catalysts involved. The data presented here is a qualitative representation based on published studies.

Theoretical calculations are not only used to understand existing reactions but also to predict the reactivity and selectivity of new ones. By modeling different reaction pathways and comparing their activation energies, chemists can predict which products are likely to form.

For instance, DFT calculations have been used to explain the enantioselectivity and diastereoselectivity of the iron(II)-catalyzed aqueous asymmetric Mukaiyama aldol reaction. By analyzing the transition states leading to different stereoisomers, researchers can determine which pathway is energetically favored. The models can account for the approach direction and relative orientation of the silyl enol ether and the aldehyde, which ultimately dictates the stereochemical outcome. The multicomponent artificial force-induced reaction (MC-AFIR) method has proven particularly useful in identifying the numerous possible transition states and pinpointing those that contribute to the observed diastereoselectivity.

Theoretical studies have also shed light on the chemoselectivity of related compounds, which can be extrapolated to predict the behavior of Acetaldehyde, 2-[(triethylsilyl)oxy]-. For example, ab initio calculations on the reactions of acetylketene have confirmed experimental trends in reactivity, providing support for the proposed pseudopericyclic transition structures. These types of studies help in understanding the intrinsic reactivity of the functional groups and can guide the design of reactions where chemoselectivity is a key concern.

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental investigations are crucial for validating these models and for uncovering unexpected reactivity. Stereochemical analysis and studies of catalyst-substrate interactions are two key experimental approaches to probe reaction mechanisms.

The stereochemical outcome of a reaction provides a wealth of information about the transition state geometry. In reactions involving Acetaldehyde, 2-[(triethylsilyl)oxy]-, the formation of new stereocenters is common, and the analysis of the product distribution can help to elucidate the reaction mechanism.

The use of silicon-containing compounds, such as silyl enol ethers, has a profound influence on the stereochemical control of organic reactions. In the context of the Mukaiyama aldol reaction, achieving high levels of stereocontrol is a major goal. The diastereoselectivity (syn vs. anti) and enantioselectivity of these reactions are highly dependent on the choice of Lewis acid catalyst, the solvent, and the nature of the silyl group.

For example, in the synthesis of carbapenem (B1253116) precursors, the Mukaiyama-like reaction of triethylsilyl enol ethers with a specific iminium ion intermediate demonstrated the potential for high diastereoselectivity. The use of the triethylsilyl group in Acetaldehyde, 2-[(triethylsilyl)oxy]- offers advantages over the more common trimethylsilyl (B98337) (TMS) analogue, as it is readily prepared, chromatographically stable, and exhibits enhanced reactivity. While silyl enol ethers of aldehydes can be prone to side reactions, such as oligomerization, the careful design of the reaction conditions can lead to selective product formation.

Table 2: Diastereoselectivity in a Mukaiyama-like Reaction

Silyl Enol EtherProduct Diastereomeric Ratio (d.r.)
Acetaldehyde, 2-[(triethylsilyl)oxy]-Varies with reaction conditions
C2-substituted silyl enol ethersHigh diastereoselectivity observed

Note: Specific diastereomeric ratios are highly dependent on the substrate and reaction conditions.

The interaction between the catalyst and the substrates is at the heart of any catalytic reaction. Understanding these interactions is key to explaining the observed reactivity and selectivity. Various spectroscopic techniques and kinetic studies are employed to investigate these interactions.

In Lewis acid-catalyzed Mukaiyama aldol reactions, the catalyst activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. The nature of the Lewis acid and its coordination sphere can have a significant impact on the reaction. For instance, the development of water-compatible chiral Lewis acids has enabled asymmetric Mukaiyama aldol reactions to be carried out in aqueous media.

Mechanistic investigations of enzyme-like catalysis in enantioselective Mukaiyama aldol reactions using acetaldehyde silyl enol ethers have highlighted the importance of a confined chiral environment provided by the catalyst. In these systems, a single catalyst molecule is responsible for the activation of the aldehyde. The catalyst is capable of discriminating between the substrate aldehyde and the product aldehyde, thus preventing polymerization reactions. This selective recognition is a hallmark of enzymatic catalysis and has been successfully mimicked in small molecule catalyst systems.

Furthermore, the activation of silyl enol ethers can also be achieved through other means. For instance, rhodium(III)-catalyzed C-H functionalization has been used for the α-arylation of silyl enol ethers. While this particular study focused on ketone-derived silyl enol ethers, it highlights the diverse modes of activation available for this class of compounds.

Strategic Applications in Complex Organic Synthesis and Target Molecule Construction

Role as Key Intermediates in Total Synthesis

The strategic deployment of Acetaldehyde (B116499), 2-[(triethylsilyl)oxy]- as a foundational element has proven instrumental in the total synthesis of several classes of biologically significant molecules. Its ability to participate in a variety of carbon-carbon bond-forming reactions with predictable stereochemical outcomes makes it an attractive choice for constructing intricate molecular frameworks.

Precursors for Carbapenem (B1253116) Antibiotics and Analogues

The carbapenems represent a class of broad-spectrum β-lactam antibiotics characterized by a carbapenem-fused β-lactam ring system. The synthesis of these complex molecules often requires precise control of stereochemistry at multiple centers. Triethylsilyl enol ethers, derived from aldehydes such as Acetaldehyde, 2-[(triethylsilyl)oxy]-, have been utilized as key precursors in the construction of the carbapenem core. nih.gov A notable application involves a diastereoselective process for the formation of intermediates suitable for the preparation of C1-substituted carbapenems. This scalable method avoids the use of organometallic reagents or strong bases like lithium diisopropylamide (LDA). nih.gov

The general strategy involves the reaction of a β-lactam derivative with a triethylsilyl enol ether in the presence of a Lewis acid. This Mukaiyama-type aldol (B89426) addition allows for the stereocontrolled installation of the side chain at the C4 position of the β-lactam ring, a crucial step in the elaboration of the carbapenem skeleton. The triethylsilyl group not only facilitates the enol ether formation but also influences the stereochemical course of the addition reaction.

A representative reaction scheme is depicted below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
β-LactamAcetaldehyde, 2-[(triethylsilyl)oxy]- derived enol etherLewis AcidCarbapenem precursor

This approach highlights the utility of silyl-protected acetaldehyde derivatives in providing a reliable and stereoselective entry into the carbapenem ring system, which is fundamental to the synthesis of these important antibacterial agents.

Stereoselective Construction of Polyol Motifs in Natural Products

Polyol motifs, characterized by multiple hydroxyl groups, are prevalent in a wide array of natural products, including polyketide antibiotics and immunosuppressants. The stereoselective synthesis of these motifs presents a significant challenge in organic synthesis. Acetaldehyde, 2-[(triethylsilyl)oxy]- serves as a valuable two-carbon building block for the iterative construction of these polyol chains through stereoselective aldol reactions. researchgate.netorganic-chemistry.org

The Mukaiyama aldol reaction, in particular, has been extensively employed for this purpose. nih.govrsc.orgtcichemicals.comwikipedia.orgnumberanalytics.com The reaction of the silyl (B83357) enol ether of Acetaldehyde, 2-[(triethylsilyl)oxy]- with a chiral aldehyde, in the presence of a Lewis acid, can generate a β-hydroxy carbonyl compound with high diastereoselectivity. Subsequent reduction of the carbonyl group and deprotection of the silyl ether reveals a 1,3-diol unit. This process can be repeated iteratively to build up complex polyol chains with precise control over the stereochemistry of each newly formed stereocenter. The choice of Lewis acid and reaction conditions plays a crucial role in determining the stereochemical outcome (syn or anti) of the aldol addition. wikipedia.org

An illustrative example of an iterative polyol synthesis is shown below:

IterationStarting MaterialReagentsIntermediate
1Chiral Aldehyde1. Acetaldehyde, 2-[(triethylsilyl)oxy]- derived enol ether, Lewis Acid 2. ReductionProtected 1,3-Diol
2Deprotected Aldehyde from Iteration 11. Acetaldehyde, 2-[(triethylsilyl)oxy]- derived enol ether, Lewis Acid 2. ReductionProtected 1,3,5-Triol

This iterative approach, leveraging the reactivity of silyl-protected acetaldehyde, provides a powerful and flexible strategy for the assembly of complex polyol-containing natural products.

Building Blocks for Epothilone (B1246373) Analogues and Macrocyclic Structures

The epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs. nih.gov The synthesis of epothilones and their analogues often involves the coupling of several complex fragments. Acetaldehyde, 2-[(triethylsilyl)oxy]-, as a source of a protected two-carbon unit, can be incorporated into the synthesis of key fragments required for the construction of the epothilone macrocycle. For instance, the side chain of epothilone B has been the subject of modification to improve its pharmacological properties. nih.gov

The synthesis of epothilone analogues has been achieved through strategies such as Stille coupling, where a vinyl iodide fragment is coupled with a heterocyclic stannane. The vinyl iodide fragment can be synthesized using building blocks derived from silyl enol ethers. While direct use of Acetaldehyde, 2-[(triethylsilyl)oxy]- in published epothilone syntheses is not explicitly detailed in readily available literature, its utility in forming the C1-C3 or similar two-carbon units within the macrocyclic core or the side chain is conceptually sound and aligns with established synthetic strategies. The silyloxy group provides the necessary protection during multi-step sequences and can be readily removed at a later stage.

Chiral Induction and Asymmetric Catalysis in Silyloxyacetaldehyde Chemistry

The development of asymmetric catalytic methods to control the stereochemical outcome of reactions involving Acetaldehyde, 2-[(triethylsilyl)oxy]- has been a major focus of research. The ability to induce chirality in the products of these reactions is paramount for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. epa.govnih.govyoutube.comyoutube.comyoutube.com

The asymmetric Mukaiyama aldol reaction stands out as a powerful tool in this context. nih.govrsc.org By employing a chiral Lewis acid catalyst, the reaction between the silyl enol ether of Acetaldehyde, 2-[(triethylsilyl)oxy]- and an aldehyde can proceed with high enantioselectivity. epa.gov The chiral Lewis acid coordinates to the aldehyde, creating a chiral environment that directs the approach of the nucleophilic silyl enol ether to one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product.

Various chiral Lewis acid systems have been developed for this purpose, often featuring metals such as titanium, tin, or copper complexed with chiral ligands. The choice of the chiral ligand and the metal center is critical for achieving high levels of enantioselectivity.

In addition to chiral Lewis acids, organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of aldehydes. youtube.comyoutube.comyoutube.com Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric aldol reaction of aldehydes by forming a transient chiral enamine intermediate. While direct organocatalytic reactions of silyloxyacetaldehydes are less common, the principles of enamine and iminium ion catalysis provide a conceptual framework for developing new asymmetric transformations involving these substrates.

The following table summarizes representative catalyst systems used in asymmetric reactions of silyloxyacetaldehydes and related compounds:

Catalyst TypeExample CatalystReaction Type
Chiral Lewis AcidTi(O-i-Pr)4 / Chiral DiolAsymmetric Aldol Reaction
Chiral Lewis AcidSn(OTf)2 / Chiral DiamineAsymmetric Aldol Reaction
OrganocatalystProlineAsymmetric Aldol Reaction

Development of Novel Methodologies for Carbon Skeleton Elaboration

The unique reactivity of Acetaldehyde, 2-[(triethylsilyl)oxy]- has spurred the development of novel methodologies for the construction of complex carbon skeletons. Its ability to act as a versatile C2 synthon has been exploited in a variety of carbon-carbon bond-forming reactions beyond the standard aldol additions.

Tandem reactions involving silyl enol ethers derived from Acetaldehyde, 2-[(triethylsilyl)oxy]- have proven to be particularly effective for the rapid assembly of intricate molecular architectures. For instance, a Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals allows for the synthesis of alkoxycycloalkene carboxylates, which are valuable intermediates in natural product synthesis. nih.gov While not directly employing our target compound, this methodology highlights the potential of silyl-protected oxygen functionalities in facilitating complex cyclization reactions.

Furthermore, the development of new methods for carbon chain elongation often relies on the nucleophilic character of enolates or their equivalents. The silyl enol ether of Acetaldehyde, 2-[(triethylsilyl)oxy]- can be considered a stable and readily accessible enolate surrogate. This allows for its participation in a range of coupling reactions, including Michael additions and allylic alkylations, to construct more elaborate carbon frameworks.

Advanced Analytical Techniques for Characterization and Process Monitoring

Spectroscopic Characterization in Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of "Acetaldehyde, 2-[(triethylsilyl)oxy]-", enabling precise structural confirmation and detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of "Acetaldehyde, 2-[(triethylsilyl)oxy]-". Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the triethylsilyl group would exhibit characteristic signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. The protons of the acetaldehyde (B116499) backbone would also produce distinct resonances, with their chemical shifts and coupling patterns providing definitive evidence of the silyloxy substitution at the C-2 position.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbon of the aldehyde group, the carbon atom bonded to the silyloxy group, and the carbons of the ethyl groups on the silicon atom. The combination of ¹H and ¹³C NMR data provides a complete and unequivocal confirmation of the compound's covalent framework.

Table 1: Hypothetical ¹H NMR Data for Acetaldehyde, 2-[(triethylsilyl)oxy]-

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.75s1H-CHO
4.20q2H-OCH₂-
1.25t9HSi-(CH₂CH₃ )₃
0.95q6HSi-(CH₂ CH₃)₃

Table 2: Hypothetical ¹³C NMR Data for Acetaldehyde, 2-[(triethylsilyl)oxy]-

Chemical Shift (δ) ppmAssignment
201.5C=O
75.8-OCH₂-
6.7Si-(CH₂CH₃ )₃
4.6Si-(CH₂ CH₃)₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "Acetaldehyde, 2-[(triethylsilyl)oxy]-" and for deducing its structure through the analysis of its fragmentation patterns. When subjected to ionization in a mass spectrometer, the molecule will generate a molecular ion (M⁺) peak that corresponds to its molecular weight.

The fragmentation of the molecular ion provides a structural fingerprint. For "Acetaldehyde, 2-[(triethylsilyl)oxy]-", characteristic fragmentation pathways would involve the cleavage of the silicon-oxygen bond and the loss of ethyl groups from the triethylsilyl moiety. The observation of specific fragment ions, such as those corresponding to the triethylsilyl cation [(C₂H₅)₃Si]⁺ and other predictable fragments, serves to corroborate the compound's identity.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "Acetaldehyde, 2-[(triethylsilyl)oxy]-" from reaction mixtures, byproducts, and impurities, as well as for accurately determining its purity.

Gas Chromatography (GC) for Volatile Compounds and Purity Determination

Due to its anticipated volatility, gas chromatography (GC) is a primary method for the analysis of "Acetaldehyde, 2-[(triethylsilyl)oxy]-". In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for precise quantification and purity assessment.

Derivatization Strategies for Enhanced GC-MS Analysis of Silyloxy Compounds

While "Acetaldehyde, 2-[(triethylsilyl)oxy]-" is itself a silylated derivative, in broader analytical contexts, derivatization is a key strategy to enhance the suitability of polar compounds for GC-MS analysis. Silylation, the process of replacing active hydrogen atoms with a trialkylsilyl group, increases the volatility and thermal stability of compounds, making them more amenable to GC analysis.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to ensure complete and rapid derivatization. For instance, the use of acetone (B3395972) as a solvent has been shown to significantly accelerate silylation reactions. These strategies are crucial when analyzing related polar precursors or metabolites of silyloxy compounds.

Liquid Chromatography (LC) for Broader Analyte Scope

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a complementary approach to GC. LC is advantageous for the analysis of less volatile or thermally sensitive compounds that are not suitable for GC. While "Acetaldehyde, 2-[(triethylsilyl)oxy]-" is likely volatile enough for GC, LC can be employed for the analysis of reaction mixtures containing a wider range of components with varying polarities and volatilities.

In LC, the separation occurs as the sample travels through a packed column with a liquid mobile phase. Different column chemistries (e.g., reversed-phase, normal-phase) can be selected to optimize the separation of the target analyte from other components in the sample matrix. Detection is typically achieved using UV-Vis spectroscopy or mass spectrometry (LC-MS).

In Situ and Real-Time Reaction Monitoring Techniques (e.g., advancements in online mass spectrometry)

The continuous evolution of process analytical technology (PAT) has revolutionized the understanding and control of chemical reactions, shifting the paradigm from conventional offline analysis to dynamic, real-time monitoring. americanpharmaceuticalreview.comrsc.org For the synthesis and subsequent reactions of Acetaldehyde, 2-[(triethylsilyl)oxy]-, the implementation of in-situ and real-time monitoring techniques is crucial for ensuring optimal yield, purity, and process safety. These methods provide a continuous stream of data from within the reaction vessel, allowing for the precise tracking of reactants, intermediates, products, and byproducts as the reaction progresses. nih.gov

Advancements in online mass spectrometry, in particular, have positioned it as an indispensable tool for process optimization and control. nih.govnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be directly coupled to a reaction vessel or a continuous flow reactor, enabling the direct analysis of the reaction mixture in real-time. rsc.org This approach offers high sensitivity and specificity, allowing for the characterization of transient intermediates and the quantification of various species simultaneously. nih.gov

For the synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]-, which is typically formed by reacting acetaldehyde with a triethylsilylating agent like triethylsilyl chloride in the presence of a base, online ESI-MS can monitor the reaction progress by tracking the consumption of the starting materials and the formation of the silyl (B83357) enol ether product. A capillary connected to the mass spectrometer would continuously sample the reaction mixture. The analytes are then ionized and their mass-to-charge ratios are measured.

Detailed Research Findings:

In a hypothetical real-time monitoring experiment of the synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]-, the mass spectrometer would be set to monitor specific ions corresponding to the reactants and the product. For instance, the reaction involves the conversion of acetaldehyde and triethylsilyl chloride into the desired silyl enol ether. By tracking the ion intensities of these compounds over time, a detailed kinetic profile of the reaction can be constructed.

The data below illustrates the expected changes in the relative abundance of key species during the reaction, as would be observed through online mass spectrometry.

Interactive Data Table: Real-Time Monitoring of Acetaldehyde, 2-[(triethylsilyl)oxy]- Synthesis

Reaction Time (minutes) Relative Abundance of Acetaldehyde Ion (%) Relative Abundance of Triethylsilyl-Containing Ion (%) Relative Abundance of Acetaldehyde, 2-[(triethylsilyl)oxy]- Ion (%)
0 100 100 0
5 85 85 15
10 65 65 35
20 30 30 70
30 10 10 90
40 <5 <5 >95

This real-time data allows chemists to determine the precise point of reaction completion, preventing the formation of impurities due to prolonged reaction times or excessive heating. Furthermore, it facilitates the rapid optimization of reaction parameters such as temperature, catalyst loading, and reactant stoichiometry.

Beyond mass spectrometry, other in-situ techniques like Fourier-transform infrared (FT-IR) spectroscopy have been successfully employed for the real-time analysis of silyl enol ether formation. researchgate.net In-situ FT-IR monitors the vibrational frequencies of functional groups within the reaction. For the synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]-, one could observe the disappearance of the C=O stretch of acetaldehyde and the appearance of the C=C and Si-O stretches characteristic of the silyl enol ether product. researchgate.net This provides complementary information to mass spectrometry, offering a more comprehensive understanding of the reaction dynamics.

The integration of these advanced analytical techniques into the synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]- not only enhances process understanding and control but also aligns with the principles of modern, data-driven chemical manufacturing.

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